molecular formula C14H12ClFN2O2 B2874490 (3-(6-Chloro-2-fluorophenyl)-5-methylisoxazol-4-YL)-N-prop-2-enylformamide CAS No. 536725-77-6

(3-(6-Chloro-2-fluorophenyl)-5-methylisoxazol-4-YL)-N-prop-2-enylformamide

Cat. No. B2874490
CAS RN: 536725-77-6
M. Wt: 294.71
InChI Key: WMHFXWBVRXSMRI-UHFFFAOYSA-N
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Description

(3-(6-Chloro-2-fluorophenyl)-5-methylisoxazol-4-YL)-N-prop-2-enylformamide, also known as MFP, is a novel compound that has been studied for its potential use in scientific research. This compound is a derivative of the isoxazole class of compounds and is composed of a phenyl ring and a methyl isoxazole ring. MFP is of interest due to its unique structure and potential applications in biomedical research.

Scientific Research Applications

Chemosensors

Chemosensors play a crucial role in detecting various analytes, including metal ions and neutral molecules. They exhibit high selectivity and sensitivity, offering opportunities for modulating sensing selectivity and sensitivity. Such properties are critical in environmental monitoring, medical diagnostics, and chemical analysis (Roy, 2021).

Synthesis of Novel Compounds

The synthesis of novel compounds, such as substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones, showcases the innovative approaches in chemical synthesis, which could be related to or inspire methods for synthesizing and modifying compounds like "(3-(6-Chloro-2-fluorophenyl)-5-methylisoxazol-4-YL)-N-prop-2-enylformamide". These methods contribute to the development of new materials with potential applications in medicine and industry (Issac & Tierney, 1996).

Environmental Fate and Toxicity

Understanding the environmental fate and toxicity of chemicals is crucial. Studies on compounds like parabens reveal their persistence and bioaccumulation potential, which is important for assessing the environmental impact of synthetic compounds (Haman et al., 2015).

Pharmacological Effects

Research on the pharmacological effects of compounds is essential for drug development. For instance, the review of multidrug-resistant and extensively drug-resistant tuberculosis treatments outlines the importance of selecting effective drug combinations, which is relevant to understanding the potential medical applications of new compounds (Caminero et al., 2010).

Mechanism of Action

Target of Action

The primary targets of (3-(6-Chloro-2-fluorophenyl)-5-methylisoxazol-4-YL)-N-prop-2-enylformamide are currently unknown. This compound is structurally similar to other fluorophenyl compounds , which often interact with various enzymes and receptors in the body.

Mode of Action

The mode of action of this compound is also not well-documented due to the lack of specific research. Typically, compounds like this one interact with their targets by binding to active sites, which can either inhibit or enhance the target’s function. The exact changes resulting from this interaction would depend on the nature of the target and the binding affinity of the compound .

Biochemical Pathways

Without specific information on the compound’s targets, it’s difficult to determine the exact biochemical pathways affected by this compound. Fluorophenyl compounds often play roles in pathways related to signal transduction, enzymatic reactions, and neurotransmission .

Result of Action

The molecular and cellular effects of this compound’s action would depend on its targets and mode of action. Given the lack of specific information, it’s challenging to describe these effects accurately. Fluorophenyl compounds often have significant impacts on cellular signaling and enzymatic activity .

properties

IUPAC Name

3-(2-chloro-6-fluorophenyl)-5-methyl-N-prop-2-enyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClFN2O2/c1-3-7-17-14(19)11-8(2)20-18-13(11)12-9(15)5-4-6-10(12)16/h3-6H,1,7H2,2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMHFXWBVRXSMRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)NCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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